molecular formula C12H20FNOSi B8303624 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine

4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine

Cat. No. B8303624
M. Wt: 241.38 g/mol
InChI Key: KLUPMAVLGGCUJR-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

2-Fluoro-4-pyridinemethanol (508.5 mg, 4.00 mmol), t-butyldimethylsilylchloride (1.21 g, 8.00 mmol) and imidazole (1.09 g, 16.00 mmol) were stirred in dichloromethane (10 mL) at room temperature for an hour. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the resulting organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1) to give the desired product (785.2 mg, 81% yield).
Quantity
508.5 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].N1C=CN=C1.C(OCC)(=O)C>ClCCl>[Si:10]([O:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([F:1])[CH:7]=1)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
508.5 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)CO
Name
Quantity
1.21 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
1.09 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the resulting organic layer was washed with saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1)

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 785.2 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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